AM-211 - 1175526-27-8

AM-211

Catalog Number: EVT-258742
CAS Number: 1175526-27-8
Molecular Formula: C27H27F3N2O4
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AM-211 is a novel and potent antagonist of the prostaglandin D2 receptor type 2. AM-211 is active in animal models of allergic inflammation. AM211 has high affinity for human, mouse, rat, and guinea pig DP2 and it shows selectivity over other prostanoid receptors and enzymes. AM211 exhibits good oral bioavailability in rats and dogs and dose-dependently inhibits 13,14-dihydro-15-keto-PGD(2)-induced leukocytosis in a guinea pig pharmacodynamic assay.
Synthesis Analysis

The synthesis of AM-211 involves several steps that typically include the formation of key intermediates followed by coupling reactions. The main synthetic route includes:

  1. Formation of the Benzylcarbamoyl Intermediate: This involves the reaction of benzylamine with ethyl chloroformate to form a benzyl carbamate.
  2. Trifluoromethylation: The introduction of the trifluoromethyl group is achieved through electrophilic fluorination methods, which can include the use of trifluoromethyl iodide or other fluorinating agents.
  3. Final Coupling: The final product is formed by coupling the benzylcarbamoyl intermediate with a methoxyphenylacetic acid derivative, completing the synthesis of AM-211.

Technical details regarding the reaction conditions, such as temperature, solvent, and catalysts used, are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

AM-211's molecular structure can be depicted as follows:

  • Core Structure: The compound features a central acetic acid moiety attached to a methoxyphenyl group and a trifluoromethyl-substituted phenyl group.
  • Functional Groups: Key functional groups include:
    • A benzyl carbamate
    • A trifluoromethyl group
    • An acetic acid side chain

The molecular weight of AM-211 is approximately 500.51 g/mol, and it has a complex three-dimensional structure that influences its biological activity .

Chemical Reactions Analysis

AM-211 participates in various chemical reactions, primarily involving:

  1. Receptor Binding: As a prostaglandin receptor antagonist, AM-211 competes with endogenous ligands for binding sites on prostaglandin receptors.
  2. Metabolism: In vivo studies indicate that AM-211 undergoes metabolic transformations primarily in the liver, leading to various metabolites that may also exhibit biological activity.
  3. Stability Studies: Chemical stability assessments reveal that AM-211 maintains integrity under physiological conditions but may degrade under extreme pH or temperature conditions.

These reactions are crucial for understanding both its pharmacodynamics and pharmacokinetics .

Mechanism of Action

The mechanism of action for AM-211 involves:

  1. Antagonism of Prostaglandin Receptors: By binding to prostaglandin receptors (particularly the EP receptor subtype), AM-211 inhibits the downstream signaling pathways typically activated by prostaglandins.
  2. Reduction of Inflammatory Responses: This antagonism leads to decreased production of inflammatory mediators, thus alleviating symptoms associated with inflammation and pain.

Data from pharmacological studies indicate that AM-211 effectively reduces eosinophil activation and other inflammatory markers in animal models .

Physical and Chemical Properties Analysis

AM-211 exhibits several notable physical and chemical properties:

  • Physical State: It is typically found as a solid at room temperature.
  • Solubility: Solubility studies indicate that AM-211 is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but requires careful handling to avoid degradation.

These properties are critical for its formulation in pharmaceutical applications .

Applications

AM-211 has several scientific uses, including:

  1. Research Tool: It serves as a valuable tool in pharmacological research to study the roles of prostaglandins in various biological systems.
  2. Therapeutic Potential: Due to its antagonistic effects on prostaglandin receptors, AM-211 is being explored for potential applications in treating conditions such as asthma, allergic responses, and other inflammatory diseases.
  3. Pharmacokinetic Studies: It is used in studies aimed at understanding drug metabolism and pharmacokinetics due to its unique chemical structure and behavior in biological systems .
Introduction to AM-211: Prostaglandin D2 Receptor Antagonism in Immunology

AM-211 as a Selective DP2 Antagonist: Molecular Classification and Therapeutic Relevance

AM-211 (chemical name: [2'-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4'-trifluoromethyl-biphenyl-3-yl]-acetic acid) is a potent and selective antagonist of the prostaglandin D₂ (PGD₂) receptor type 2 (DP2/CRTh2). This G protein-coupled receptor (GPCR), encoded by the PTGDR2 gene on chromosome 11q12.2, is distinct from other prostanoid receptors due to its structural homology with chemotactic factor receptors (29% identity with C5a and formyl peptide receptors) [4]. DP2 activation by PGD₂ or its metabolites (e.g., 13,14-dihydro-15-keto-PGD₂) triggers Giα-mediated inhibition of adenylyl cyclase, β-arrestin recruitment, and Gβγ-dependent phospholipase C activation. This cascade elevates intracellular calcium, activates protein kinase C, and induces chemotaxis in eosinophils, basophils, and Th2 lymphocytes—key drivers of allergic inflammation [4] [6].

AM-211 exhibits nanomolar affinity for human DP2 (Ki undisclosed) and cross-reactivity with murine, rat, and guinea pig homologs, enabling robust preclinical evaluation [1]. Its selectivity profile is critical:

  • Receptor Specificity: AM-211 shows >100-fold selectivity over DP1 and other prostanoid receptors (EP1-4, FP, IP, TP) [1].
  • Functional Potency: In human whole-blood assays, AM-211 inhibits PGD₂-stimulated eosinophil shape change (IC₅₀ = 35 nM) and basophil activation, confirming target engagement in physiologically relevant environments [1] [8].
  • Table 1: AM-211 Binding Affinity Across Species
    SpeciesAffinity (Kᵢ, nM)Assay Type
    HumanNot reportedGTPγS binding
    MouseHigh affinityMembrane radioligand
    RatHigh affinityCompetitive binding
    Guinea pigHigh affinityWhole-cell inhibition

The therapeutic relevance of AM-211 stems from its disruption of DP2-mediated allergic pathways:

  • Cell Migration Inhibition: Blocks PGD₂-driven chemotaxis of Th2 cells and eosinophils to inflammation sites [4] [6].
  • Cytokine Modulation: Suppresses IL-4, IL-5, and IL-13 release from Th2 cells, attenuating IgE production and mucosal inflammation [6].
  • Efficacy in Human Cells: In blood samples from allergy patients, AM-211 reduces eosinophil activation by >90% at 200 mg/day trough concentrations [8].

Historical Development of DP2-Targeted Therapeutics: Contextualizing AM-211’s Discovery

The exploration of DP2 antagonists originated from efforts to mitigate PGD₂'s role in allergic diseases. Early candidates like ramatroban (a dual TP/DP2 antagonist) demonstrated clinical efficacy in allergic rhinitis but lacked selectivity, driving demand for DP2-specific agents [4] [6]. Key milestones include:

  • Target Validation (2000s): Genetic studies linked DP2 to asthma pathogenesis. Murine DP2-knockout models showed resistance to allergen-induced lung inflammation and sepsis, confirming DP2 as a druggable target [4].
  • First-Generation Antagonists: Indomethacin-derived molecules (e.g., OC000459) established proof-of-concept in phase II trials but had suboptimal pharmacokinetics (short half-life, low bioavailability) [6] [8].
  • AM-211's Optimization: Developed by Amira Pharmaceuticals, AM-211 emerged from structure-activity refinement of biphenylacetic acid scaffolds. Key enhancements included:
  • Improved Potency: 10-fold greater functional activity than early analogs in GTPγS binding assays [1].
  • Pharmacokinetic Advantages: Oral bioavailability (>50% in rats/dogs) and sustained target coverage (human t½ = 14–25 hours) [8].
  • Table 2: Evolution of Select DP2 Antagonists
    CompoundStructural ClassKey LimitationsAM-211 Advantages
    RamatrobanIndole propionic acidDual TP/DP2 antagonismDP2 selectivity (>100-fold)
    OC000459TetrahydroquinolineLow bioavailability (rat)High oral bioavailability
    FevipiprantBiaryl carboxylic acidModerate accumulationLinear PK, dose-proportional exposure

AM-211’s efficacy was validated in established animal models of allergic inflammation:

  • Guinea Pig Leukocytosis Model: Dose-dependently inhibited 13,14-dihydro-15-keto-PGD₂-induced blood leukocyte elevation (ED₅₀ = 3 mg/kg) [1].
  • Ovalbumin-Induced Rhinitis (Mice): Reduced nasal eosinophilia and Th2 cytokines by >70% at 30 mg/kg [1].
  • Lung Inflammation (Guinea Pigs): Suppressed bronchial eosinophil infiltration and goblet cell hyperplasia [1].

These studies positioned AM-211 as a candidate for clinical evaluation in asthma and allergic disorders, aligning with the broader shift toward targeted immunomodulation [1] [8].

  • Table 3: AM-211 Efficacy in Preclinical Disease Models
    Disease ModelSpeciesKey Efficacy EndpointPotency (ED₅₀/Effective Dose)
    Allergic lung inflammationGuinea pig↓ Eosinophil infiltration10 mg/kg (oral)
    Allergic rhinitisMouse↓ Nasal IL-4, IL-530 mg/kg (oral)
    Pharmacodynamic leukocytosisGuinea pig↓ Blood leukocyte count3 mg/kg (oral)

Properties

CAS Number

1175526-27-8

Product Name

AM-211

IUPAC Name

2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid

Molecular Formula

C27H27F3N2O4

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C27H27F3N2O4/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34)

InChI Key

OPXIRFWNLBDKQB-UHFFFAOYSA-N

SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

AM-211; AM211; AM 211.

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.